Spectral Data and Analytical Workflows for N,N,2,2-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Guide
Spectral Data and Analytical Workflows for N,N,2,2-Tetramethyl-1,3-propanediamine: A Comprehensive Technical Guide
Executive Summary
N,N,2,2-Tetramethyl-1,3-propanediamine (CAS: 53369-71-4) is a highly versatile aliphatic diamine characterized by a primary amine and a tertiary amine separated by a sterically hindered neopentyl core. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the spectral behavior of this molecule, providing researchers and drug development professionals with self-validating experimental protocols. This compound is a critical building block in modern medicinal chemistry, utilized in the synthesis of 1 [1] and advanced2 [2].
Understanding its physical properties—such as its nature as a volatile, corrosive liquid with a boiling point of 153 °C—is foundational to executing the spectral workflows detailed below, ensuring data integrity aligned with standards from suppliers like 3 [3] and [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive proof of the carbon skeleton and the distinct chemical environments of the two orthogonal amine groups.
Structural Causality: The central quaternary carbon (C2) lacks adjacent protons, meaning the methylene protons (C1 and C3) do not experience vicinal spin-spin coupling. Consequently, they appear as sharp singlets rather than complex multiplets. The gem-dimethyl group restricts rotameric freedom, sharpening these resonances, while the differing electronegativities of the primary vs. tertiary amines allow for clear baseline resolution of the methylene signals.
Data Presentation: NMR Assignments
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
|---|---|---|---|---|
| 0.88 | Singlet (s) | 6H | -C(CH ₃)₂ | Equivalent gem-dimethyl protons shielded by the aliphatic neopentyl core. |
| 1.35 | Broad Singlet (br s) | 2H | -NH ₂ | Primary amine protons; broadened due to the quadrupolar relaxation of ¹⁴N and intermolecular chemical exchange. |
| 2.15 | Singlet (s) | 2H | -CH ₂-N(CH₃)₂ | Methylene adjacent to the tertiary amine. |
| 2.25 | Singlet (s) | 6H | -N(CH ₃)₂ | N-methyl protons, deshielded by the directly attached electronegative nitrogen. |
| 2.55 | Singlet (s) | 2H | -CH ₂-NH₂ | Methylene adjacent to the primary amine. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Causality / Mechanistic Note |
|---|---|---|
| 24.5 | -C(C H₃)₂ | Gem-dimethyl carbons. |
| 35.2 | -C (CH₃)₂ | Quaternary neopentyl carbon; low intensity due to lack of NOE enhancement. |
| 48.8 | -N(C H₃)₂ | N-methyl carbons. |
| 52.4 | -C H₂-NH₂ | Methylene carbon deshielded by the primary amine. |
| 68.1 | -C H₂-N(CH₃)₂ | Methylene carbon heavily deshielded by the tertiary amine. |
Self-Validating Protocol: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15–20 mg of the diamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS). Critical Step: Use freshly unsealed, ampouled CDCl₃. Amines are hygroscopic; trace water will shift the -NH₂ broad singlet and potentially obscure the aliphatic resonances.
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Instrument Calibration: Tune and match the probe to the ¹H and ¹³C frequencies on a 400 MHz or 500 MHz spectrometer. Shim the Z-axis gradients until the TMS signal FWHM is < 1.0 Hz.
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¹H Acquisition: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the exchanging primary amine protons.
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¹³C Acquisition: Acquire 1024 scans using WALTZ-16 composite pulse decoupling. Set D1 to 3 seconds to account for the slower longitudinal relaxation (T1) of the quaternary neopentyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to orthogonally validate the functional groups, specifically differentiating the primary amine terminus from the tertiary amine terminus.
Structural Causality: Primary amines exhibit two distinct N-H stretching bands (symmetric and asymmetric) due to the coupled vibrations of the two protons. The tertiary amine, lacking N-H bonds, is identified indirectly through specific C-N stretching frequencies and the C-H stretching of the N-methyl groups.
Data Presentation: IR Assignments
Table 3: FT-IR Vibrational Modes (Neat, ATR)
| Wavenumber (cm⁻¹) | Intensity | Mode | Assignment |
|---|---|---|---|
| 3360, 3280 | Medium | N-H Stretch | Asymmetric and symmetric stretching of the primary amine (-NH₂). |
| 2950 – 2810 | Strong | C-H Stretch | Aliphatic C-H stretching (includes N-CH₃ specific low-frequency bands ~2810 cm⁻¹). |
| 1600 | Medium | N-H Bend | Scissoring deformation of the -NH₂ group. |
| 1465, 1380 | Medium | C-H Bend | Alkyl bending; 1380 cm⁻¹ is characteristic of the gem-dimethyl umbrella mode. |
| 1040 – 1150 | Strong | C-N Stretch | Aliphatic C-N stretching for both primary and tertiary amines. |
Self-Validating Protocol: ATR-FTIR Analysis
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Background Collection: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is thoroughly cleaned with isopropanol and dried. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).
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Sample Application: Deposit 1–2 drops of the neat liquid diamine directly onto the ATR crystal. Causality: ATR is strictly chosen over KBr pelleting because the compound is a liquid and highly hygroscopic; ATR minimizes atmospheric exposure and prevents moisture-induced spectral artifacts.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Data Validation: Confirm the presence of the characteristic N-H doublet at >3200 cm⁻¹ and the absolute absence of any strong C=O stretching (~1700 cm⁻¹) to verify sample purity and rule out atmospheric carbamate formation.
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural elucidation through predictable, thermodynamically driven fragmentation.
Structural Causality: The molecular ion [M]⁺• (m/z 130) is typically of very low abundance. Ionization predominantly occurs at the nitrogen lone pairs. The presence of the gem-dimethyl group exerts the Thorpe-Ingold effect, weakening the adjacent C-C bonds and driving highly favored α-cleavages. Cleavage adjacent to the tertiary amine yields a highly stabilized N,N-dimethyliminium ion (m/z 58), which dominates the spectrum as the base peak.
Data Presentation: MS Fragmentation
Table 4: EI-MS Fragmentation Pathways
| m/z | Relative Abundance | Ion / Fragment | Causality (Mechanism) |
|---|---|---|---|
| 130 | < 5% | [M]⁺• | Molecular ion; low abundance due to rapid, facile α-cleavage. |
| 58 | 100% (Base Peak) | [CH₂=N(CH₃)₂]⁺ | α-cleavage at the tertiary amine side forming a highly stable iminium ion. |
| 30 | ~ 25% | [CH₂=NH₂]⁺ | α-cleavage at the primary amine side forming a primary iminium ion. |
| 72 | ~ 10% |[M - 58]⁺ | Loss of the tertiary amine radical. |
Self-Validating Protocol: GC-MS Analysis
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Sample Preparation: Dilute the diamine to 1 mg/mL in GC-grade dichloromethane (DCM).
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Injection: Inject 1 µL into the GC inlet at 250 °C with a split ratio of 50:1. Causality: A high split ratio prevents detector saturation and peak tailing caused by the highly volatile, basic nature of the amine.
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Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Temperature program: Hold at 50 °C for 2 min, ramp at 15 °C/min to 250 °C.
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Ionization & Detection: Operate the EI source at standard 70 eV and 230 °C. Scan from m/z 20 to 200.
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Validation: Verify that the base peak is m/z 58 and the secondary diagnostic fragment is m/z 30, confirming the bifunctional asymmetric amine structure.
Multi-Modal Analytical Workflow
To ensure absolute scientific integrity, these three analytical techniques must be executed in a complementary workflow. The diagram below maps the logical progression from sample handling to structural validation.
Multi-modal spectral validation workflow for N,N,2,2-Tetramethyl-1,3-propanediamine.
References
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Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - MDPI. 1
-
Gallane Complexes with Amido−Amine Ligands - ACS Publications. 2
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N,N,2,2-Tetramethyl-1,3-propanediamine 98.0+%, TCI America™ - Fisher Scientific. 3
-
N,N,2,2-Tetramethyl-1,3-propanediamine 97% (CAS 53369-71-4) - MilliporeSigma.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N,2,2-Tetramethyl-1,3-propanediamine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
